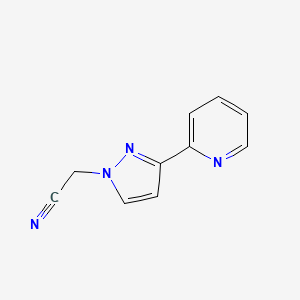

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Overview

Description

The compound “2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The acetonitrile group (-CN) is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrazole rings in separate steps, followed by their connection via the acetonitrile group. One possible method could involve the reaction of a pyridine derivative with a pyrazole derivative in the presence of a suitable catalyst .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The acetonitrile group would likely be connected to the pyrazole ring at the 1-position and the pyridine ring at the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the acetonitrile group. The nitrogen atoms in these rings could act as nucleophiles, participating in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the acetonitrile group could influence its polarity .Scientific Research Applications

Synthesis and Antioxidant Activity

2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a related compound, has been used as a key intermediate for synthesizing various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These synthesized compounds, including pyrazoles, pyridines, and others, were evaluated for their antioxidant activities. Notably, two derivatives, the pyrazole and thiophene, displayed antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Coordination Polymers and Fluorescent Properties

The compound is a flexible ligand used in synthesizing novel coordination polymers with Zinc(II). These mixed-ligand Zn(II) coordination polymers demonstrate unique structural motifs and functional properties, including fluorescence. The ligand's flexible coordination modes have potential applications in constructing luminescent frameworks with diverse structures (Cai, Guo, & Li, 2013).

Hydrothermal Syntheses and Characterization of CdII Frameworks

Similar hydrothermal synthetic conditions were used for the compound with Cadmium(II) acetate and benzenedicarboxylate isomers. This process yielded novel mixed-ligand Cd(II) coordination polymers with potential in novel mixed-ligand luminescent frameworks. These frameworks exhibited unique structural motifs and functional properties (Cai, Guo, & Li, 2013).

Surface Deposition of Iron(II) Complex

The synthesis and characterization of an Iron(II) complex using a similar ligand indicated that it could be deposited onto SiO2 surfaces, potentially forming a monolayer on the surface. This finding suggests applications in surface chemistry and materials science (García-López et al., 2018).

Assembly of Supramolecular Frameworks

2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, when used under hydrothermal conditions, led to the formation of a three-dimensional supramolecular architecture through hydrogen-bonding and π-π stacking interactions. This indicates its role in creating structurally complex and potentially functional materials (Cai, Xiao, Guo, & Li, 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties that affect their bioavailability . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to induce various molecular and cellular effects

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

properties

IUPAC Name |

2-(3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-8-14-7-4-10(13-14)9-3-1-2-6-12-9/h1-4,6-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJADRNHHECONHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetonitrile under the reaction conditions described in the research?

A1: Under the hydrothermal conditions employed in the study [], 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetonitrile undergoes hydrolysis to form 2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate (abbreviated as PPAA(-)). This negatively charged PPAA(-) ligand then plays a crucial role in coordinating with zinc(II) ions, ultimately leading to the formation of the metal-organic framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)

![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)

![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)